1-(3-Chloro-2-methylphenyl)ethanone
Description
1-(3-Chloro-2-methylphenyl)ethanone is an aromatic ketone characterized by a chloro substituent at the 3-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. This compound is structurally significant due to the electron-withdrawing chlorine atom and electron-donating methyl group, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWKIPMVFDADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177942-43-7 | |
| Record name | 1-(3-chloro-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 3-chloro-2-methylbenzoic acid.
Reduction: 1-(3-chloro-2-methylphenyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)ethanone serves as a versatile intermediate in the synthesis of various organic compounds. Its applications can be categorized into several key areas:
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Types of Reactions:
- Oxidation : Converts to 3-chloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate.
- Reduction : The carbonyl group can be reduced to yield 3-chloro-2-methylphenylethanol using sodium borohydride.
- Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄ | 3-chloro-2-methylbenzoic acid |
| Reduction | NaBH₄ | 3-chloro-2-methylphenylethanol |
| Substitution | NaOCH₃ | 3-methoxy-2-methylphenyl ethanone |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of synthesized derivatives against MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines. The results showed that certain derivatives had IC₅₀ values significantly lower than standard treatments:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| A | HEPG2 | 0.62 |
| B | MCF-7 | 0.87 |
These findings suggest that modifications to the structure of this compound can enhance its efficacy against cancer cells.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against Bacteria |
|---|---|
| This compound | Effective against S. aureus and E. coli |
| 3-Br and 4-Br derivatives | Enhanced activity against multiple strains |
Safety and Toxicity
The safety profile of this compound is critical for its application in therapeutics. Preliminary studies indicate moderate toxicity at high doses, necessitating further research to assess chronic exposure risks.
| Study Focus | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high doses |
| Long-term Effects | Further studies required to assess risks |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine and methyl substituents can affect the compound’s lipophilicity and binding affinity, modulating its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The 3-chloro substituent enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 1-(3-methylphenyl)ethanone), while the 2-methyl group provides steric hindrance .
- Biological Implications: Chlorine at the 3-position may enhance antimicrobial activity, as seen in structurally related compounds like 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 7.89 against Plasmodium spp.) .
Hydroxyacetophenone Derivatives
Hydroxy-substituted analogs exhibit distinct solubility and antioxidant properties:
Key Observations :
- Solubility: Hydroxyl groups improve water solubility (e.g., 1-(3-Chloro-2-hydroxyphenyl)ethanone vs. non-hydroxylated analogs) .
Pharmacologically Active Derivatives
Substituents on the phenyl ring correlate with biological efficacy:
Key Observations :
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance antiplasmodial activity by stabilizing charge-transfer complexes in parasitic enzymes .
- Structural Flexibility: The absence of a rigid heterocyclic system (e.g., indole or pyridine) in this compound may limit its binding affinity compared to UDO .
Biological Activity
1-(3-Chloro-2-methylphenyl)ethanone, also known as 3-chloro-2-methylacetophenone, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H9ClO
- Molecular Weight : 172.62 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted aromatic ring, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Antiproliferative Effects
-
Mechanism of Action
- The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Mechanism Insights | Modulates cell signaling pathways |
Case Study: Antiproliferative Effects
A study published in a peer-reviewed journal focused on the antiproliferative effects of structurally related compounds to this compound. The researchers found that these compounds significantly inhibited tumor growth in xenograft models, indicating a potential pathway for drug development targeting specific cancers .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives of chlorinated acetophenones, including this compound. The results demonstrated a dose-dependent response against multiple bacterial strains, suggesting its utility as an antibacterial agent in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
